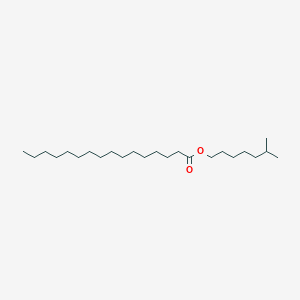

6-Methylheptyl palmitate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methylheptyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24(25)26-22-19-16-17-20-23(2)3/h23H,4-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSPFDQEYQBDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909862 | |

| Record name | 6-Methylheptyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-05-8, 1341-38-4 | |

| Record name | 6-Methylheptyl hexadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylheptyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid isooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001341384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylheptyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isooctyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylheptyl Palmitate

This guide provides a comprehensive overview of the physicochemical properties of 6-methylheptyl palmitate, an ester of significant interest in various industrial applications, including cosmetics, lubricants, and as a potential phase change material. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's characteristics and the methodologies for their determination.

Introduction to this compound

This compound, also frequently referred to by its isomer's name, isooctyl palmitate, is a long-chain fatty acid ester. It is formed from the esterification of palmitic acid, a common saturated fatty acid, and 6-methylheptanol. Its branched alkyl chain imparts unique properties compared to its linear isomers, influencing its physical state, solubility, and thermal behavior. Understanding these properties is paramount for its effective application and formulation.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Core Physicochemical Properties

The utility of this compound is defined by its physical and chemical characteristics. The following table summarizes the key physicochemical properties, with data derived from available experimental values for its close isomer, isooctyl palmitate, and predicted values where experimental data is not available.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₈O₂ | [1][2][3] |

| Molecular Weight | 368.64 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow oily liquid | [4] |

| Boiling Point | 394.5-398.6 °C at 102.15 kPa (for isooctyl palmitate) | |

| 407.2 °C (Predicted) | [5] | |

| Melting Point | Data not available. Expected to be a low melting solid or liquid at room temperature. For comparison, the melting point of the smaller ester, isopropyl palmitate, is 13.5 °C.[6][7] | |

| Density | 0.855 g/cm³ at 20 °C (for isooctyl palmitate) | |

| Solubility | Insoluble in water. Soluble in most organic solvents and oils.[4][8] | |

| Vapor Pressure | 0.016 Pa at 20 °C (for isooctyl palmitate) |

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Fischer esterification. This acid-catalyzed reaction involves the condensation of palmitic acid with 6-methylheptanol.

Figure 2: General workflow for the synthesis of this compound via Fischer Esterification.

Experimental Protocol: Fischer Esterification

This protocol outlines a general laboratory procedure for the synthesis of this compound.

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine palmitic acid (1.0 equivalent) and 6-methylheptanol (1.2 equivalents). The use of excess alcohol helps to drive the equilibrium towards the product side.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid), to the reaction mixture.

-

Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting materials.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude ester can be purified by vacuum distillation to obtain the final product in high purity.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and physicochemical properties of the synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the methyl protons of the branched alkyl chain, the methylene protons adjacent to the ester oxygen, and the long aliphatic chain of the palmitate moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1740 cm⁻¹, characteristic of the C=O stretching vibration of the ester functional group. The absence of a broad O-H stretching band (around 3300-2500 cm⁻¹) from the carboxylic acid starting material indicates the completion of the esterification.

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), mass spectrometry provides information about the molecular weight and fragmentation pattern of the ester, further confirming its identity.

Thermal Analysis

Thermal analysis techniques are crucial for understanding the behavior of this compound at different temperatures, which is particularly important for its application as a phase change material or in high-temperature lubricant formulations.

Figure 3: Workflow for the thermal characterization of this compound.

DSC is used to determine the melting and freezing temperatures and the latent heat of fusion.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its melting point.

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool the sample at the same constant rate to the initial temperature.

-

Heat the sample again in a second heating scan, which is typically used for analysis to ensure a consistent thermal history.[5]

-

-

Data Analysis: The melting point is determined from the onset of the endothermic peak in the second heating scan. The latent heat of fusion is calculated by integrating the area of the melting peak.[5]

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition temperature.

Experimental Protocol:

-

Sample Preparation: Place a known mass (e.g., 10-20 mg) of this compound into a TGA pan.

-

Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.[5]

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[9]

-

Data Analysis: The onset temperature of mass loss in the TGA curve indicates the initial decomposition temperature of the ester.

Chromatographic Analysis

Gas Chromatography (GC) is the primary technique for assessing the purity of this compound and for monitoring the progress of its synthesis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating fatty acid esters.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Set to an appropriate temperature (e.g., 250 °C) with a suitable split ratio.

-

Oven Temperature Program: An initial temperature of around 100 °C, ramped up to 300 °C at a rate of 10-20 °C/min, and held for a few minutes.[9]

-

MS Parameters:

-

Ion Source Temperature: e.g., 230 °C.

-

Scan Range: m/z 50-500.

-

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or chloroform) to an appropriate concentration (e.g., 0.1 mg/mL) before injection.[9]

Applications in Drug Development and Research

The physicochemical properties of this compound make it a valuable excipient in pharmaceutical formulations. Its emollient nature and good solubility for many active pharmaceutical ingredients (APIs) make it suitable for topical and transdermal delivery systems. As a non-greasy oil, it can improve the sensory characteristics of creams and lotions, enhancing patient compliance. Furthermore, its potential as a phase change material opens up possibilities for its use in temperature-controlled drug delivery and storage applications.

Conclusion

This compound is a versatile long-chain ester with a unique combination of physicochemical properties. Its branched alkyl chain results in a low melting point and good solubility in organic media, making it a valuable component in a wide range of formulations. The analytical techniques and protocols detailed in this guide provide a robust framework for the synthesis, characterization, and quality control of this compound, enabling its effective utilization in research and development.

References

- PubChem. (n.d.). Isopropyl Palmitate.

- China Luxi Chemical Petroleum Additives Co., LTD. (n.d.). Isooctyl palmitate CAS #1341-38-4.

- Dowpol Chemical International Corp. (n.d.). PriEco 1779 Isooctyl Palmitate.

- Wikipedia. (n.d.). Isopropyl palmitate.

- UL Prospector. (n.d.). Iso-Octyl Palmitate.

- Ataman Kimya. (n.d.). ISOPROPYL PALMITATE.

- PubChem. (n.d.). Isooctyl palmitate.

- ChemWhat. (n.d.). This compound CAS#: 106-05-8.

- Durham Tech. (2015). SAFETY DATA SHEET.

Sources

- 1. isobutyl palmitate, 110-34-9 [thegoodscentscompany.com]

- 2. chemwhat.com [chemwhat.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS 1341-38-4: Isooctyl palmitate | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. Isopropyl Palmitate | C19H38O2 | CID 8907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isopropyl palmitate - Wikipedia [en.wikipedia.org]

- 8. Page loading... [guidechem.com]

- 9. haihangchem.com [haihangchem.com]

Synthesis Pathways for 6-Methylheptyl Palmitate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 6-methylheptyl palmitate, a branched-chain wax ester with significant potential in the pharmaceutical and drug development sectors. The document delves into the primary synthetic routes, including classical Fischer-Speier esterification and modern enzymatic catalysis, offering a comparative analysis of their respective advantages and limitations. Detailed, step-by-step protocols for both methodologies are presented, grounded in established chemical principles to ensure reproducibility and scalability. Furthermore, this guide explores the physicochemical properties of this compound and its emerging applications as an emollient and penetration enhancer in topical and transdermal drug delivery systems, as well as its potential utility in controlled-release formulations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel excipients.

Introduction to this compound

This compound (CAS No. 106-05-8) is a wax ester, an ester of a long-chain fatty acid (palmitic acid) and a branched-chain fatty alcohol (6-methylheptanol).[1][2] Its structure, featuring a long, saturated acyl chain and a branched alcohol moiety, imparts unique physicochemical properties, including a non-oily feel and good spreadability, making it an attractive candidate for various applications, particularly in the pharmaceutical and cosmetic industries.[3]

From a drug development perspective, the lipophilic nature and branched structure of this compound suggest its potential as a functional excipient. It can act as an emollient in topical formulations, improving skin feel and patient compliance. More importantly, its structural similarity to endogenous skin lipids suggests a role as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum.[3][4] Additionally, its waxy nature opens up possibilities for its use in oral controlled-release drug delivery systems.[5]

This guide will provide a detailed exploration of the synthetic pathways to obtain high-purity this compound, equipping researchers with the necessary knowledge to produce and evaluate this promising compound for their specific applications.

Physicochemical Properties of Reactants and Product

A thorough understanding of the properties of the starting materials and the final product is crucial for designing an efficient synthesis and purification strategy.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Characteristics |

| Palmitic Acid | C₁₆H₃₂O₂ | 256.42 | 62.9 | 351-352 | A common saturated fatty acid, appearing as a white solid.[1][6] |

| 6-Methylheptanol | C₈H₁₈O | 130.23 | - | 187-189 | A branched-chain primary alcohol, appearing as a colorless liquid. |

| This compound | C₂₄H₄₈O₂ | 368.64 | - | 407.2 (Predicted) | A wax ester, expected to be a clear, viscous liquid at room temperature.[1][2] |

Synthesis Pathways for this compound

The synthesis of this compound is primarily achieved through the esterification of palmitic acid with 6-methylheptanol. Two principal methodologies are discussed here: Fischer-Speier esterification and lipase-catalyzed enzymatic synthesis.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for synthesizing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[7] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and/or the water formed as a byproduct is removed.[7][8]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[8]

Caption: Fischer-Speier Esterification of this compound.

Causality Behind Experimental Choices:

-

Catalyst: Strong mineral acids like sulfuric acid or p-toluenesulfonic acid are commonly used due to their effectiveness in protonating the carboxylic acid.[7]

-

Temperature: The reaction is typically conducted at reflux to increase the reaction rate. The temperature is determined by the boiling point of the alcohol, which often serves as the solvent.[6]

-

Reactant Ratio: Using an excess of the less expensive reactant, in this case likely 6-methylheptanol, shifts the equilibrium towards the product side.

-

Water Removal: Methods like azeotropic distillation with a Dean-Stark apparatus can be employed to remove water and drive the reaction to completion, which is particularly useful for the synthesis of esters from long-chain alcohols.[4]

Lipase-Catalyzed Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to chemical catalysis. Lipases are widely used for ester synthesis due to their ability to function in non-aqueous media and their high substrate specificity.[6][9] This method avoids the use of harsh acidic conditions and high temperatures, leading to a cleaner product profile with fewer byproducts.[10]

Mechanism: The most accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. The enzyme first reacts with the acyl donor (palmitic acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the nucleophile (6-methylheptanol) to form the ester and regenerate the free enzyme.[11]

Caption: Lipase-Catalyzed Synthesis of this compound.

Causality Behind Experimental Choices:

-

Enzyme: Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are often preferred due to their high activity, stability in organic solvents, and ease of recovery and reuse.[9][12]

-

Solvent: A non-polar organic solvent like hexane or heptane is typically used to solubilize the reactants and facilitate the reaction while minimizing enzyme denaturation. Solvent-free systems are also possible.[9][11]

-

Temperature: The reaction is conducted at a moderate temperature (typically 40-60 °C) to ensure optimal enzyme activity and stability.[9]

-

Water Removal: The removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards ester synthesis. This can be achieved by using molecular sieves or conducting the reaction under vacuum.

Comparative Analysis of Synthesis Pathways

| Feature | Fischer-Speier Esterification | Lipase-Catalyzed Synthesis |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Lipases (e.g., Novozym 435) |

| Reaction Conditions | High temperature (reflux) | Mild temperature (40-60 °C) |

| Selectivity | Lower, potential for side reactions | High, chemo- and regioselective |

| Byproducts | Acidic waste, potential for charring | Minimal, primarily water |

| Environmental Impact | Higher, due to corrosive acids and energy consumption | Lower, "green chemistry" approach |

| Cost | Generally lower catalyst cost | Higher initial enzyme cost, but reusable |

| Product Purity | Often requires extensive purification | Generally higher initial purity |

Purification and Characterization

Regardless of the synthetic route, the crude this compound will require purification to remove unreacted starting materials, catalyst residues, and any byproducts.

Purification Techniques

-

Neutralization and Washing: For Fischer esterification, the crude product is first washed with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with water and brine to remove water-soluble impurities.[6]

-

Solvent Removal: The organic solvent is removed under reduced pressure using a rotary evaporator.

-

Fractional Distillation: Due to the high boiling point of this compound, fractional distillation under reduced pressure is the most effective method for obtaining a high-purity product. This separates the ester from any remaining starting materials or lower-boiling impurities.

-

Column Chromatography: For smaller scale purifications or to remove non-volatile impurities, column chromatography on silica gel can be employed.[13]

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. The spectrum of this compound will show a characteristic strong absorption band for the ester carbonyl (C=O) stretch around 1740 cm⁻¹, and strong C-H stretching bands around 2850-2950 cm⁻¹ from the long alkyl chains.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure.

-

¹H NMR: Key signals include a triplet around 4.05 ppm corresponding to the -OCH₂- protons of the alcohol moiety, a large multiplet around 1.25 ppm for the -(CH₂)n- protons of the fatty acid and alcohol chains, and triplets for the terminal methyl groups.[15]

-

¹³C NMR: A characteristic signal for the ester carbonyl carbon will be observed around 174 ppm.[14]

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Applications in Drug Development

The unique properties of branched-chain fatty acid esters like this compound make them valuable excipients in pharmaceutical formulations, particularly for topical and controlled-release applications.

Topical and Transdermal Drug Delivery

The skin's primary barrier, the stratum corneum, is a significant challenge for the delivery of many APIs.[4] Chemical penetration enhancers are often incorporated into topical formulations to transiently and reversibly decrease the barrier function of the skin, thereby increasing drug permeation.[3]

Fatty acid esters, due to their lipid-like nature, can integrate into the lipid matrix of the stratum corneum, disrupting its highly ordered structure and increasing its fluidity. This allows for enhanced diffusion of the API through the skin.[4] The branched structure of this compound may further contribute to this disruption.

As an emollient, this compound can also improve the aesthetic qualities of a topical formulation, leading to better patient adherence. Its non-oily feel is a desirable characteristic in creams, lotions, and gels.[3]

Oral Controlled-Release Formulations

Waxes and waxy substances have long been used in the pharmaceutical industry to create matrix systems for the controlled release of drugs.[5] These materials form a hydrophobic matrix that retards the penetration of gastrointestinal fluids and controls the dissolution and diffusion of the entrapped drug.

This compound, as a wax ester, could potentially be formulated into such a matrix, either alone or in combination with other waxes and polymers, to achieve a desired sustained-release profile for an orally administered API. The rate of drug release can be modulated by altering the concentration of the wax ester in the formulation.[16]

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and desired scale.

Protocol 1: Fischer-Speier Esterification of this compound

Materials:

-

Palmitic acid

-

6-Methylheptanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, Dean-Stark trap, heating mantle, separatory funnel, rotary evaporator, and fractional distillation apparatus.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add palmitic acid (1 equivalent), 6-methylheptanol (1.5 equivalents), and toluene (to dissolve the reactants).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the palmitic acid).

-

Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of water has been collected, or until the reaction progress, monitored by TLC or GC, ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Protocol 2: Lipase-Catalyzed Synthesis of this compound

Materials:

-

Palmitic acid

-

6-Methylheptanol

-

Immobilized lipase (e.g., Novozym 435)

-

n-Heptane or another suitable non-polar solvent

-

Molecular sieves (3Å or 4Å, activated)

-

Round-bottom flask, magnetic stirrer, heating mantle or water bath, and filtration apparatus.

Procedure:

-

To a round-bottom flask, add palmitic acid (1 equivalent), 6-methylheptanol (1.2 equivalents), and n-heptane.

-

Add activated molecular sieves to the flask to absorb the water produced during the reaction.

-

Add the immobilized lipase (typically 5-10% by weight of the substrates).

-

Heat the mixture to 50-60 °C with gentle stirring.

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete within 24-48 hours.

-

Once the reaction is complete, cool the mixture and filter to recover the immobilized lipase. The lipase can be washed with fresh solvent and reused.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

-

The crude product is often of high purity. If further purification is required, it can be purified by fractional distillation under reduced pressure or column chromatography.

Conclusion

This compound is a promising branched-chain wax ester with valuable properties for pharmaceutical applications. This guide has detailed two robust synthetic pathways, Fischer-Speier esterification and lipase-catalyzed synthesis, providing a framework for its production in a laboratory setting. The choice of method will depend on factors such as desired purity, scale, cost, and environmental considerations. With its potential as an emollient, penetration enhancer, and controlled-release excipient, further investigation into the applications of this compound in advanced drug delivery systems is warranted.

References

- MDPI. (2020). Recent Advances in the Properties and Applications of Polyglycerol Fatty Acid Esters.

- ResearchGate. (2017). Synthesis of Sugar Fatty Acid Esters and Their Industrial Utilizations.

- PubMed. (1991). Enzymatic synthesis of esters using an immobilized lipase.

- ChemWhat. (n.d.). This compound CAS#: 106-05-8.

- Brandeis University. (n.d.). Synthesis of Wax Esters by Lipase-catalyzed Esterification with Immobilized Lipase from Candida sp. 99–125.

- University of Calgary. (n.d.). Esters.

- PubMed. (2018). Kinetic and thermodynamic studies on the enzymatic synthesis of wax ester catalyzed by lipase immobilized on glutaraldehyde-activated rice husk particles.

- National Center for Biotechnology Information. (2019). Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis.

- Taylor & Francis. (n.d.). Fatty acid esters – Knowledge and References.

- PubMed. (2023). Enzymatic production of wax esters by esterification using lipase immobilized via physical adsorption on functionalized rice husk silica as biocatalyst.

- National Center for Biotechnology Information. (2015). Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum.

- Research and Reviews. (n.d.). Preparation and Evaluation of Wax Microparticulate for Sustained Release Drug Delivery System.

- DOKUMEN.PUB. (n.d.). Fatty acids chemistry, synthesis, and applications.

- Researcher.Life. (1991). Enzymatic synthesis of esters using an immobilized lipase.

- MDPI. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches.

- PubChem. (n.d.). Isooctyl palmitate.

- PubMed. (2022). Effect of drug load and lipid-wax blends on drug release and stability from spray-congealed microparticles.

- J&K Scientific LLC. (2025). Fischer Esterification.

- Howei Pharm. (n.d.). CAS 1341-38-4 C24H48O2 this compound 95+%.

- SciSpace. (2013). Esterification of fatty acids with C8-C9 alcohols over selected sulfonic heterogeneous catalysts.

- Pharmacy 180. (n.d.). Oral Controlled Release Systems.

- University of Toronto. (n.d.). Fischer Esterification.

- MDPI. (2026). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters.

- Redalyc. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe.

- ACS Publications. (2020). Synthesis and Characterization of Long-Chain Branched Poly(ether imide)s with A3 Comonomers.

- ResearchGate. (2015). SYNERGISTIC ACTION OF PENETRATION ENHANCERS IN TRANSDERMAL DRUG DELIVERY.

- IJPPR. (2016). Connotation of Incorporation of Penetration Enhancers in Topical Drug Delivery- A Review.

- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

- MDPI. (2018). Penetration Enhancement of Topical Formulations.

- ResearchGate. (n.d.). Waxes and Drug Delivery Systems.

- National Center for Biotechnology Information. (2014). The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | 106-05-8 [amp.chemicalbook.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. Enzymatic synthesis of esters using an immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Research Portal [scholarworks.brandeis.edu]

- 10. Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic and thermodynamic studies on the enzymatic synthesis of wax ester catalyzed by lipase immobilized on glutaraldehyde-activated rice husk particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymatic production of wax esters by esterification using lipase immobilized via physical adsorption on functionalized rice husk silica as biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Effect of drug load and lipid-wax blends on drug release and stability from spray-congealed microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation and Characterization of 6-Methylheptyl Palmitate

Preamble: The Imperative of Unambiguous Structural Verification

In the realms of chemical research and pharmaceutical development, the precise structural identity of a molecule is the bedrock upon which all subsequent data rests. 6-Methylheptyl palmitate (C₂₄H₄₈O₂, CAS No: 106-05-8), a long-chain branched ester, serves as an exemplary model for demonstrating a multi-faceted analytical approach to structural elucidation.[1][2][3] Its characterization is not merely an academic exercise but a critical quality control parameter, ensuring purity, predicting physicochemical properties, and validating synthetic pathways.

This guide eschews a rigid, templated format. Instead, it presents a logical, causality-driven workflow that mirrors the investigative process of a senior analytical scientist. We will dissect the molecule using a synergistic combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. Each technique is chosen for the unique piece of the structural puzzle it provides, and the protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Mass Spectrometry (MS): Deconstructing the Molecule

Expertise & Rationale: Mass spectrometry is the initial tool of choice for determining the molecular weight and gaining foundational insights into the core components of the ester: the fatty acid and the alcohol. Electron Ionization (EI) is particularly effective for molecules of this nature, inducing predictable fragmentation patterns that act as a structural fingerprint. For a wax ester like this compound, EI-MS allows us to effectively "cleave" the molecule at the ester linkage and analyze the resulting fragments.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Purity and Initial Identification

The coupling of Gas Chromatography (GC) with MS is indispensable. GC provides high-resolution separation, ensuring that the mass spectrum obtained is from a pure compound, while MS provides the structural data. A high-temperature capillary column is necessary due to the low volatility of wax esters.[5][6]

Experimental Protocol: High-Temperature GC/EI-MS Analysis

-

Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in hexane or ethyl acetate.

-

GC Column: Utilize a high-temperature, low-bleed capillary column suitable for wax ester analysis (e.g., DB-1HT, HP-5MS).[4][5]

-

Injector: Set the injector temperature to 300°C with a splitless injection mode to ensure complete volatilization of the analyte.[7]

-

Oven Program:

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 700.

-

Source Temperature: 230°C.

-

Transfer Line Temperature: 325°C.[7]

-

Interpreting the Fragmentation Pattern

The EI mass spectrum of this compound will be characterized by several key fragments that arise from cleavage around the ester functional group and within the branched alkyl chain.

Data Presentation: Predicted Mass Fragments

| m/z (Daltons) | Proposed Fragment Ion | Structural Significance | Reference |

| 368 | [M]⁺ | Molecular Ion | [1] |

| 311 | [M - C₄H₉]⁺ | Loss of the isobutyl group from the alcohol chain, confirming branching. | [8] |

| 257 | [C₁₅H₃₁COOH₂]⁺ | Protonated palmitic acid via rearrangement, confirms the fatty acid moiety. | [4] |

| 239 | [C₁₅H₃₁CO]⁺ | Acylium ion, a definitive marker for the palmitate (hexadecanoyl) group. | [4][9] |

| 113 | [C₈H₁₇]⁺ | 6-methylheptyl cation from C-O bond cleavage. | [9] |

| 74 | [CH₃OC(=O)CH₂]⁺ | McLafferty rearrangement fragment, common in long-chain esters. | [10][11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Skeleton

Expertise & Rationale: While MS breaks the molecule apart, NMR spectroscopy provides a detailed, non-destructive map of the complete carbon-hydrogen framework. 1D NMR (¹H and ¹³C) identifies the different chemical environments, while 2D NMR experiments (COSY, HSQC, HMBC) are crucial for establishing the connectivity between atoms, unequivocally piecing together the two chains and linking them across the ester bond.[12][13]

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is completely dissolved to avoid poor spectral resolution.[14][15][16]

-

Internal Standard: CDCl₃ often contains tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). If not, it can be added.[16]

-

Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[14][17]

-

Acquisition:

1D NMR: Assigning the Chemical Environments

The ¹H and ¹³C NMR spectra will display characteristic signals for a long-chain ester. The key is to distinguish the signals from the palmitate moiety versus the 6-methylheptyl moiety.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale & Reference |

| C=O | Palmitate | - | ~174.0 | Ester carbonyl carbon is highly deshielded.[13] |

| -CH₂-COO- (α) | Palmitate | ~2.29 (triplet) | ~34.4 | Protons/carbon alpha to the carbonyl are deshielded.[12][20] |

| -COO-CH₂- (α') | 6-Methylheptyl | ~4.05 (triplet) | ~64.5 | Protons/carbon attached to the ester oxygen are highly deshielded.[21] |

| -(CH₂)₁₂- | Palmitate | ~1.25 (multiplet) | ~29.0-29.7 | Bulk methylene chain signals overlap in a characteristic broad signal.[12] |

| -CH(CH₃)₂ (methine) | 6-Methylheptyl | ~1.52 (multiplet) | ~38.8 | Methine proton adjacent to two methyl groups. |

| -CH(CH₃)₂ | 6-Methylheptyl | ~0.86 (doublet) | ~22.6 | Diastereotopic methyl protons due to the chiral center at C6'. |

| Terminal -CH₃ | Palmitate | ~0.88 (triplet) | ~14.1 | Terminal methyl group of the long fatty acid chain.[12][20] |

2D NMR: Confirming Connectivity

2D NMR is the ultimate arbiter of the structure. It provides the definitive connections that 1D spectra can only suggest.

-

COSY (COrrelation SpectroscopY): This experiment reveals proton-proton couplings (typically over 2-3 bonds). It will show a clear correlation path along the palmitate chain and a separate path along the 6-methylheptyl chain, confirming the integrity of each alkyl backbone.[18]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It is invaluable for assigning the carbon spectrum based on the more easily interpreted proton spectrum.[19][22]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the disparate parts of the molecule. It shows correlations between protons and carbons over 2-4 bonds. The most critical correlation will be between the protons on the oxygen-bound methylene of the alcohol (α', ~4.05 ppm) and the carbonyl carbon of the palmitate (~174.0 ppm). This 3-bond correlation unequivocally proves the ester linkage between the two specific moieties.[19][23]

Infrared (IR) Spectroscopy: Functional Group Confirmation

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For this compound, the most telling absorptions will be those associated with the ester group and the long aliphatic chains. It serves as a quick and effective verification of the compound class.[13][24]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal. No further preparation is required.

-

Background: Record a background spectrum of the clean, empty ATR crystal.

-

Acquisition: Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance | Reference |

| ~1740 | C=O Stretch | Ester | Strong, sharp peak confirming the ester carbonyl. This is the most diagnostic peak. | [25][26][27] |

| 2925 & 2855 | C-H Asymmetric & Symmetric Stretch | Aliphatic (CH₂, CH₃) | Intense peaks indicative of the long saturated alkyl chains. | [26][28] |

| 1465 | C-H Bend (Scissoring) | Methylene (CH₂) | Characteristic absorption for long methylene chains. | [13] |

| ~1170 | C-O Stretch | Ester | Strong absorption related to the C-O single bond of the ester. | [24][27] |

Integrated Strategy & Conclusion: A Self-Validating System

The true power of this analytical approach lies not in any single technique, but in their synergistic integration. The structural elucidation of this compound is a self-validating process where each piece of data corroborates the others:

-

GC-MS establishes the molecular weight (368 amu) and provides the initial hypothesis: a C₁₆ acid esterified to a C₈ branched alcohol.

-

IR Spectroscopy rapidly confirms the compound class as a saturated aliphatic ester via the strong C=O stretch at ~1740 cm⁻¹.

-

NMR Spectroscopy provides the definitive proof. ¹H and ¹³C NMR assign all unique atoms. COSY confirms the contiguous C₁₆ and C₈ alkyl chains. Finally, the crucial HMBC correlation between the alcohol's α'-protons and the acid's carbonyl carbon locks the two moieties together, confirming the structure as specifically this compound and no other isomer.

This comprehensive workflow ensures the highest degree of scientific integrity, providing an unambiguous and trustworthy structural assignment essential for any research or development application.

References

- Application Notes and Protocols for NMR Spectroscopy of Long-Chain Functionalized Esters - Benchchem.

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.

- Unveiling the Structure of Long-Chain Wax Esters: Application Notes and Protocols for FTIR and NMR Spectroscopy - Benchchem.

- 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax.

- IR Spectroscopy Tutorial: Esters.

- Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - NIH.

- The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online.

- Chemical and physical analyses of wax ester properties - PMC - PubMed Central.

- Evaluation and Quantitation of Intact Wax Esters of Human Meibum by Gas-Liquid Chromatography-Ion Trap Mass Spectrometry | IOVS.

- 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries.

- Mass Spectrometric Analysis of Long-Chain Lipids - PMC - NIH.

- (PDF) Analysis of the wax ester fraction of olive oil and sunflower oil by gas chromatography–mass spectroscopy - ResearchGate.

- Structural characterization of wax esters by electron ionization mass spectrometry - NIH.

- Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC - NIH.

- Oleic methyl ester fragmentation patterns. The molecular structure of... - ResearchGate.

- Fragmentation Patterns of Fatty Acids and Modified Fatty Acids - ResearchGate.

- Esters.

- How to make an NMR sample.

- Sample Preparation.

- CAS 106-05-8 this compound - Alfa Chemistry.

- Saturated Fatty Acids and Methyl Esters – AOCS.

- 1 H NMR spectra of the poly(ester amide)s Chemical shift differences (... - ResearchGate.

- NMR Sample Preparation: The Complete Guide - Organomation.

- 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare.

- NMR Sample Preparation - Western University.

- This compound CAS#: 106-05-8 • ChemWhat | Database of Chemicals & Biologicals.

- Main EI‐MS fragmentation patterns of 6. | Download Scientific Diagram - ResearchGate.

- This compound | 106-05-8 - ChemicalBook.

- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube.

- This compound CAS#: 106-05-8 - ChemicalBook.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.

- Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.

- HSQC and HMBC | NMR Core Facility - Columbia University.

- nmr hsqc hmbc: Topics by Science.gov.

- HSQC – Revealing the direct-bonded proton-carbon instrument - Nanalysis.

- Isooctyl palmitate | C24H48O2 | CID 14934 - PubChem.

- Synthesis and characterization of biodegradable palm palmitic acid based bioplastic - TÜBİTAK Academic Journals.

- CAS 1341-38-4 C24H48O2 this compound 95+%.

- Methyl Palmitate | C17H34O2 | CID 8181 - PubChem - NIH.

- METHYLHEPTYL PALMITATE – Ingredient - COSMILE Europe.

- a. Mass spectrum of methyl palmitate | Download Scientific Diagram - ResearchGate.

- Application of 1 H and 13 C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - MDPI.

- Figure S7. 1 H-NMR of hexadecane (C16) from methyl palmitate... - ResearchGate.

- Fragmentation pattern of methyl palmitate of used cooking oil - ResearchGate.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Isooctyl palmitate | C24H48O2 | CID 14934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. How to make an NMR sample [chem.ch.huji.ac.il]

- 15. organomation.com [organomation.com]

- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 17. publish.uwo.ca [publish.uwo.ca]

- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 20. aocs.org [aocs.org]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 23. m.youtube.com [m.youtube.com]

- 24. spectroscopyonline.com [spectroscopyonline.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 27. orgchemboulder.com [orgchemboulder.com]

- 28. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Foreword: Charting the Bioactive Potential of 6-Methylheptyl Palmitate

An In-Depth Technical Guide to the Biological Activity Screening of 6-Methylheptyl Palmitate

In the landscape of drug discovery and natural product chemistry, fatty acid esters represent a compelling class of molecules. Their structural diversity and inherent lipophilicity allow them to interact with a multitude of biological systems. This compound (C24H48O2), an ester of palmitic acid and 6-methylheptanol, is one such compound whose full therapeutic potential remains to be elucidated.[1][2] While its structural relatives, such as methyl and ethyl palmitate, have demonstrated anti-inflammatory and antioxidant properties, a comprehensive screening of this compound is essential to uncover its unique bioactivities.[3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a strategic framework for the systematic biological evaluation of this compound. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our approach in authoritative scientific literature. Our objective is to build a foundational dataset that robustly characterizes the compound's profile, paving the way for more advanced preclinical development.

Section 1: Foundational Screening — Antimicrobial Activity

1.1. Rationale for Antimicrobial Screening

The rise of antimicrobial resistance necessitates a continuous search for new therapeutic agents.[4] Fatty acid esters can exhibit antimicrobial properties by disrupting the integrity of microbial cell membranes. The lipophilic nature of this compound suggests it may be able to intercalate into the phospholipid bilayer of bacterial or fungal cell walls, leading to increased permeability and eventual cell lysis. Therefore, an initial screen for broad-spectrum antimicrobial activity is a logical and critical first step.

1.2. Experimental Workflow: Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[5] It is a qualitative technique that provides a clear visual indication of growth inhibition.[6][7]

Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.

1.3. Detailed Experimental Protocol

-

Microbial Strains: A panel of clinically relevant microorganisms should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.[5]

-

Plate Preparation: Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate.

-

Well Creation: Aseptically punch uniform wells (e.g., 6 mm in diameter) into the agar.

-

Compound Loading: Add a fixed volume (e.g., 50-100 µL) of this compound solution (at various concentrations) to the wells.

-

Positive Control: A known antibiotic (e.g., Gentamicin for bacteria, Fluconazole for yeast).

-

Negative Control: The solvent used to dissolve the compound (e.g., DMSO). This is crucial to ensure the solvent itself has no antimicrobial effect.

-

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Data Collection: Measure the diameter of the clear zone of inhibition (ZOI) around each well in millimeters.

1.4. Data Presentation and Interpretation

The results are typically presented as the mean ZOI diameter ± standard deviation. A larger ZOI indicates greater antimicrobial activity.

| Test Organism | Concentration (µg/mL) | Mean Zone of Inhibition (mm) ± SD |

| S. aureus | 250 | 12 ± 0.5 |

| 500 | 18 ± 0.8 | |

| E. coli | 250 | 0 ± 0.0 |

| 500 | 0 ± 0.0 | |

| C. albicans | 250 | 8 ± 0.3 |

| 500 | 11 ± 0.6 | |

| Gentamicin (10 µg) | N/A | 22 ± 0.7 (S. aureus) |

| DMSO (Vehicle) | N/A | 0 ± 0.0 |

This table presents hypothetical data for illustrative purposes.

From this data, one might conclude that this compound shows promising activity against Gram-positive bacteria and moderate activity against yeast, but is ineffective against the tested Gram-negative bacterium. This initial screen guides subsequent quantitative studies, such as determining the Minimum Inhibitory Concentration (MIC).[4]

Section 2: Evaluating Antioxidant Capacity

2.1. Rationale for Antioxidant Screening

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Compounds that can scavenge free radicals have significant therapeutic potential. Fatty acid esters can possess antioxidant activity, and it is plausible that the alkyl chain of this compound could confer radical-stabilizing properties.[3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen for radical scavenging activity.[8][9]

2.2. Experimental Workflow: DPPH Radical Scavenging Assay

The principle of this assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The color change, measured spectrophotometrically, is proportional to the antioxidant capacity of the test compound.[10]

Caption: Workflow for the DPPH Radical Scavenging Assay.

2.3. Detailed Experimental Protocol

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of this compound and a positive control (e.g., Ascorbic Acid or Quercetin) and create serial dilutions.[11]

-

Assay Procedure: In a 96-well microplate, add a specific volume of the test compound dilutions (e.g., 100 µL) to respective wells.

-

Reaction Initiation: Add an equal volume of the DPPH solution (e.g., 100 µL) to all wells.

-

Controls:

-

Blank: Methanol only.

-

Control: Methanol + DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photo-degradation of the DPPH radical.

-

Measurement: Read the absorbance at approximately 517 nm.

2.4. Data Presentation and Interpretation

The scavenging activity is calculated as a percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

The results are used to determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies higher antioxidant activity.

| Concentration (µg/mL) | % Inhibition (Mean ± SD) |

| 10 | 12.5 ± 1.1 |

| 25 | 28.3 ± 2.4 |

| 50 | 45.1 ± 3.0 |

| 100 | 65.8 ± 4.2 |

| 250 | 89.2 ± 2.8 |

| IC50 Value | ~55 µg/mL |

| Ascorbic Acid IC50 | ~5 µg/mL |

This table presents hypothetical data for illustrative purposes.

An IC50 value of ~55 µg/mL suggests that this compound possesses notable antioxidant activity, though less potent than the standard, Ascorbic Acid. This finding warrants further investigation using other antioxidant assays like the ABTS method for a more comprehensive profile.[9][12]

Section 3: Probing Anti-inflammatory Effects

3.1. Rationale for Anti-inflammatory Screening

Inflammation is a key pathological process in many chronic diseases.[13] Related fatty acid esters are known to modulate inflammatory pathways, for instance by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[14][3] A primary screening for anti-inflammatory potential can be conducted using an in vitro protein denaturation assay. This method is based on the principle that protein denaturation is a well-documented cause of inflammation, and agents that can prevent it may have anti-inflammatory properties.[15][16]

3.2. Experimental Workflow: Inhibition of Protein Denaturation

This assay uses Bovine Serum Albumin (BSA) which, when heated, denatures and expresses antigens associated with Type III hypersensitivity reactions. An anti-inflammatory agent will inhibit this denaturation.

Caption: Workflow for the Inhibition of Protein Denaturation Assay.

3.3. Detailed Experimental Protocol

-

Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% BSA, 2.8 mL of Phosphate Buffered Saline (PBS, pH 6.3), and 0.2 mL of this compound at various concentrations.

-

Controls:

-

Positive Control: Use a standard anti-inflammatory drug like Diclofenac Sodium.[16]

-

Negative Control: Replace the test compound with its vehicle.

-

-

Incubation: Incubate all tubes at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.

-

Cooling & Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

3.4. Data Presentation and Interpretation

The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

The IC50 value is determined by plotting the percentage inhibition against the compound concentration.

| Concentration (µg/mL) | % Inhibition (Mean ± SD) |

| 100 | 18.4 ± 2.1 |

| 200 | 35.7 ± 3.5 |

| 300 | 51.2 ± 4.0 |

| 400 | 68.9 ± 3.8 |

| 500 | 82.1 ± 2.9 |

| IC50 Value | ~295 µg/mL |

| Diclofenac Sodium IC50 | ~125 µg/mL |

This table presents hypothetical data for illustrative purposes.

This result suggests that this compound has moderate anti-inflammatory activity. To validate this, more specific cell-based assays, such as measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells, should be performed.[17]

Section 4: Cytotoxicity Assessment

4.1. Rationale for Cytotoxicity Screening

Any compound being considered for therapeutic use must be evaluated for its potential toxicity to normal cells. Conversely, selective cytotoxicity against cancer cells is the hallmark of an anticancer agent. The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[18] It is an essential screening tool in drug discovery.[19]

4.2. Experimental Workflow: MTT Cytotoxicity Assay

Viable cells with active mitochondria contain reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. This insoluble product is then dissolved, and its concentration is measured spectrophotometrically.[20]

Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.

4.3. Detailed Experimental Protocol

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to attach overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound.

-

Incubation: Incubate the plates for a defined period (e.g., 48 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent like DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the purple solution at approximately 570 nm.

4.4. Data Presentation and Interpretation

Cell viability is calculated relative to the untreated control cells. % Viability = (Abs_sample / Abs_control) x 100

The IC50 value represents the concentration of the compound that reduces cell viability by 50%.

| Cell Line | Concentration (µM) | % Viability (Mean ± SD) | IC50 (µM) |

| HeLa | 10 | 95.3 ± 4.1 | > 100 |

| 25 | 88.1 ± 5.3 | ||

| 50 | 75.6 ± 6.0 | ||

| 100 | 60.2 ± 5.5 | ||

| HEK293 | 10 | 98.2 ± 3.8 | > 100 |

| 25 | 94.5 ± 4.2 | ||

| 50 | 89.9 ± 3.9 | ||

| 100 | 85.1 ± 4.8 |

This table presents hypothetical data for illustrative purposes.

An IC50 value greater than 100 µM against both cancerous and non-cancerous cell lines suggests that this compound has low cytotoxicity at the tested concentrations. This is a favorable outcome for a compound being considered for non-cancer indications like anti-inflammatory or antimicrobial applications.

Conclusion: Synthesizing the Evidence and Directing Future Research

This comprehensive in-vitro screening guide provides a multi-faceted approach to characterizing the biological activity of this compound. By systematically evaluating its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties, researchers can build a robust preliminary profile of the compound.

Our hypothetical results suggest a molecule with promising activity against Gram-positive bacteria, notable radical-scavenging ability, moderate anti-inflammatory effects, and low general cytotoxicity. This profile indicates that this compound could be a candidate for development as a topical antimicrobial or an agent for conditions involving oxidative stress and inflammation.

The next logical steps would involve:

-

Quantitative Antimicrobial Studies: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

-

Advanced Anti-inflammatory Models: Investigate the effect on cytokine production (e.g., TNF-α, IL-6, IL-10) and key signaling pathways like NF-κB in cell-based models.[14][17]

-

Mechanism of Action Studies: Elucidate how the compound exerts its antioxidant or antimicrobial effects.

-

In Vivo Validation: Test the most promising activities in appropriate animal models.[13]

By following this structured, evidence-based screening cascade, the scientific community can efficiently and rigorously unlock the full therapeutic potential of novel chemical entities like this compound.

References

- Rios, J. L., Recio, M. C., & Villar, A. (1988). Screening methods for natural products with antimicrobial activity: a review of the literature. Journal of Ethnopharmacology, 23(2-3), 127–149. [Link]

- Science.gov. (n.d.). Screening methods for natural products with antimicrobial activity: A review of the literature.

- Tavsan, Z., & Kayali, H. A. (2024). Use and comparison of MTT, XTT and iCELLigence methods in the evaluation of drug toxicity. Journal of Pharmaceutical and Biomedical Analysis, 241, 115984. [Link]

- Scilit. (n.d.). Screening methods for natural products with antimicrobial activity: A review of the literature.

- Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369–380. [Link]

- Mishra, A., et al. (2024).

- Sipes, N. S., Martin, M. T., Kothiya, P., Reif, D. M., Judson, R. S., Richard, A. M., Houck, K. A., Dix, D. J., Kavlock, R. J., & Knudsen, T. B. (2013). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives, 121(9), 1073-1080. [Link]

- Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and Drug Development Technologies, 2(1), 51-62. [Link]

- ChemWhat. (n.d.). This compound CAS#: 106-05-8.

- MDPI. (2024). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules, 29(1), 245. [Link]

- Młynarczyk, K., Walkowiak, A., & Siger, A. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(23), 8562. [Link]

- CABI Digital Library. (2020). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay.

- Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). In vitro cell-based assays to test drugs. Applied Chemical Engineering, 2(1), 1-10. [Link]

- ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?

- van der Burg, B., van der Linden, S. C., Man, H. Y., Schoonen, W. G., & van Vugt, H. H. (2008). Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities. Environmental Health Perspectives, 116(1), 53-58. [Link]

- University of Louisville. (n.d.). In vitro and biochemical assays.

- ResearchGate. (2021). DPPH and ABTS assay antioxidant activity of synthesized compounds.

- E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca.

- MDPI. (2023). Antioxidant, Anti-Inflammatory, and Chemical Composition Analysis of In Vitro Huperzia serrata Thallus and Wild Huperzia serrata.

- COSMILE Europe. (n.d.). METHYLHEPTYL PALMITATE – Ingredient.

- PubChem. (n.d.). Isooctyl palmitate.

- ResearchGate. (2012). Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models.

- BioResources. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species.

- ResearchGate. (2005). Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies.

- YouTube. (2020). In virto Anti inflammatory assay.

- MDPI. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.

- ResearchGate. (2013). (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.

- MDPI. (2023). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity.

- Adriaens, A., Deelstra, H., & Esmans, E. L. (2000). Automated determination of fatty acid methyl ester and cis/trans methyl ester composition of fats and oils.

- Wako Chemicals. (n.d.). Fatty Acid Methylation Kit (100 TESTS).

- ResearchGate. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species.

- AOCS Lipid Library. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.

- Howei Pharm. (n.d.). CAS 1341-38-4 C24H48O2 this compound 95+%.

- Arab, H. H., El-Sawy, S. A., Abd-Allah, G. M., & El-Sheikh, A. A. (2012). Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models. Food and Chemical Toxicology, 50(10), 3516-3524. [Link]

- ResearchGate. (2020). (PDF) Methyl Palmitate: the Naturally Occurring Cardioprotective Agent.

- Journal of Pharmaceutical and Applied Chemistry. (2021). Bioactivities, physicochemical parameters and GC/MS profiling of the fixed oil of Cucumis melo L seeds.

- ResearchGate. (2019). Synthesis of methyl palmitate.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Isooctyl palmitate | C24H48O2 | CID 14934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Screening methods for natural products with antimicrobial activity: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. journal-jompac.com [journal-jompac.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

6-Methylheptyl Palmitate: Physicochemical Profile, Synthesis, and Analytical Characterization

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of 6-methylheptyl palmitate (CAS No. 106-05-8), a branched-chain wax ester. It delves into the physicochemical and spectroscopic properties that define its molecular identity. A critical assessment of the current scientific literature reveals a lack of evidence for its natural occurrence, a crucial finding for researchers in natural product chemistry. Consequently, this guide pivots to provide a robust, detailed protocol for its chemical synthesis via Fisher esterification, followed by a systematic workflow for its purification using column chromatography. Finally, a multi-step analytical validation process employing Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) is presented to ensure the structural integrity and purity of the synthesized compound. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals who require access to and validation of this compound for their work.

Introduction to Branched-Chain Wax Esters

Wax esters are a class of neutral lipids composed of a fatty acid esterified to a long-chain fatty alcohol. In nature, they are key components of plant cuticles, insect waxes, and marine organism lipids, where they primarily serve protective and energy storage functions. While straight-chain wax esters are common, branched-chain esters, such as this compound, represent a more specialized subclass. The introduction of a methyl group on the alkyl chain of the alcohol moiety, as in this compound, alters the molecule's physical properties. This branching disrupts the tight packing of the aliphatic chains, typically leading to a lower melting point and increased fluidity compared to its straight-chain isomer, n-octyl palmitate. These modified properties make branched-chain esters attractive for applications requiring specific viscosity and emollient characteristics, particularly in the cosmetics industry.[1][2]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical research. The identity of this compound is established through its unique physicochemical properties and spectroscopic fingerprint.

Physicochemical Properties

The fundamental properties of this compound have been compiled from chemical databases and predictive models.

| Property | Value | Source(s) |

| CAS Number | 106-05-8 | [3][4] |

| Alternate CAS | 1341-38-4 | |

| Molecular Formula | C₂₄H₄₈O₂ | [3][5] |

| Molecular Weight | 368.64 g/mol | [4][5] |

| IUPAC Name | 6-methylheptyl hexadecanoate | [6] |

| Synonyms | Isooctyl palmitate, Palmitic acid isooctyl ester | [3][6] |

| Predicted Boiling Point | 407.2 ± 13.0 °C | [4] |

| Predicted Density | 0.860 ± 0.06 g/cm³ | [4] |

Predicted Spectroscopic Signature

The following data are predicted based on established principles of organic spectroscopy for long-chain esters and serve as a benchmark for analytical validation.[7][8][9]

-